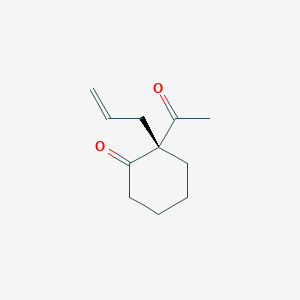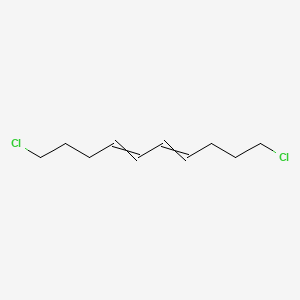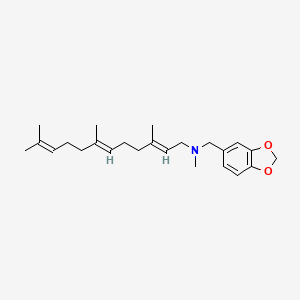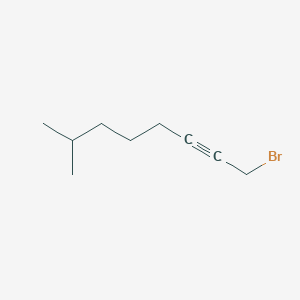
4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione is an organic compound characterized by its complex structure, which includes both double and triple bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene precursors, which undergo a series of condensation and cyclization reactions under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to streamline the production process.
化学反应分析
Types of Reactions
4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogenated solvents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Diketone derivatives
Reduction: Saturated hydrocarbons
Substitution: Various substituted phenyl derivatives
科学研究应用
4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. For example, its interaction with cellular proteins can lead to the modulation of signal transduction pathways, affecting cell growth and proliferation.
相似化合物的比较
Similar Compounds
Meldrum’s Acid: An organic compound with a similar diketone structure, used in various chemical reactions.
Dimedone: Another diketone compound, known for its use in organic synthesis and analytical chemistry.
Barbituric Acid: A compound with a similar core structure, used in the synthesis of barbiturate drugs.
Uniqueness
4,5-Diethyl-1,8-diphenyloct-4-ene-1,7-diyne-3,6-dione is unique due to its combination of double and triple bonds, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
属性
CAS 编号 |
59973-02-3 |
|---|---|
分子式 |
C24H20O2 |
分子量 |
340.4 g/mol |
IUPAC 名称 |
4,5-diethyl-1,8-diphenyloct-4-en-1,7-diyne-3,6-dione |
InChI |
InChI=1S/C24H20O2/c1-3-21(23(25)17-15-19-11-7-5-8-12-19)22(4-2)24(26)18-16-20-13-9-6-10-14-20/h5-14H,3-4H2,1-2H3 |
InChI 键 |
YMCWLIWGXSPHGZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=C(CC)C(=O)C#CC1=CC=CC=C1)C(=O)C#CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)
![2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid](/img/structure/B14617495.png)

![2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)](/img/structure/B14617507.png)


![Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl-](/img/structure/B14617532.png)

![([1,1'-Biphenyl]-4-yl)(difluoro)thallane](/img/structure/B14617541.png)


![Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14617566.png)


